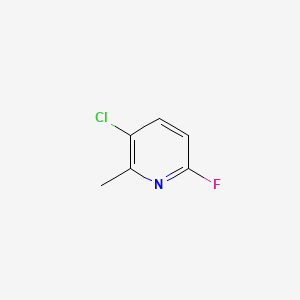

3-Chloro-6-fluoro-2-methylpyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-6-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-5(7)2-3-6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIHPRJTXORCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 3 Chloro 6 Fluoro 2 Methylpyridine

The physical and chemical properties of 3-Chloro-6-fluoro-2-methylpyridine are fundamental to its handling, reactivity, and application in synthesis.

| Property | Value |

| CAS Number | 1214342-64-9 |

| Molecular Formula | C6H5ClFN |

| Molecular Weight | 145.56 g/mol |

| Boiling Point | No data available |

| Density | No data available |

| Solubility | Expected to have moderate to high solubility in polar organic solvents. cymitquimica.com |

Synthetic Routes to 3 Chloro 6 Fluoro 2 Methylpyridine

The synthesis of 3-Chloro-6-fluoro-2-methylpyridine can be achieved through multi-step synthetic sequences. One documented method involves the transformation of a precursor molecule.

A common starting material for a related isomer, 6-chloro-3-fluoro-2-methylpyridine (B3024696), is 6-chloro-3-nitro-2-methylpyridine. This precursor undergoes reduction of the nitro group to an amino group, followed by a diazotization reaction to introduce the fluorine atom. google.com A similar strategic approach could conceivably be applied to produce this compound from an appropriately substituted precursor.

Reactivity and Functionalization of 3 Chloro 6 Fluoro 2 Methylpyridine

Nucleophilic Aromatic Substitution

The halogen atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being more electronegative, is generally a better leaving group in SNAr reactions compared to chlorine, particularly when activated by an electron-withdrawing group. This allows for the selective replacement of the fluorine atom by various nucleophiles, such as amines and alcohols, to introduce new functional groups.

Cross-Coupling Reactions

The chlorine atom in this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction enables the formation of a new carbon-carbon bond by coupling the pyridine scaffold with a boronic acid or its ester. This method is a powerful tool for constructing biaryl structures, which are common motifs in medicinally active compounds. researchgate.netmdpi.comresearchgate.net

Applications of 3 Chloro 6 Fluoro 2 Methylpyridine

In Medicinal Chemistry

Halogenated pyridines are integral to the development of new pharmaceutical agents. The specific compound 6-chloro-3-fluoro-2-methylpyridine (B3024696), an isomer of the title compound, is utilized as a key starting material in the synthesis of GABAA receptor modulators. google.com This suggests that this compound could similarly serve as a crucial building block for novel therapeutics. Its ability to undergo selective functionalization allows for the systematic exploration of structure-activity relationships in drug discovery programs.

In Materials Science

The incorporation of fluorinated pyridine (B92270) units into organic materials can significantly influence their electronic and physical properties. While specific applications of this compound in materials science are not extensively documented, related fluorinated and chlorinated pyridines are used in the synthesis of functional materials. google.com The unique substitution pattern of this compound could be exploited to create novel organic light-emitting diode (OLED) materials, liquid crystals, or functional polymers with tailored properties.

Nucleophilic Substitution Reactions

The pyridine ring, particularly when substituted with halogens, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is most pronounced at the α (2,6) and γ (4) positions, which are electronically activated by the ring nitrogen. In this compound, both halogen atoms are potential sites for substitution by nucleophiles such as amines or alcohols. evitachem.com

Halogen Mobility and Selectivity in Substitution

In the context of nucleophilic aromatic substitution on multiply halogenated pyridines, the relative mobility of the halogens is a critical factor for selectivity. For this compound, the fluorine atom is at the activated C-6 position (α to nitrogen), while the chlorine atom is at the C-3 position (β to nitrogen). Generally, nucleophilic attack is strongly favored at the α- and γ-positions of the pyridine ring due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. smolecule.com

Consequently, the fluorine atom at the C-6 position is anticipated to be significantly more mobile and susceptible to displacement by nucleophiles than the chlorine atom at the C-3 position. While the carbon-fluorine bond is inherently stronger than the carbon-chlorine bond, the positional activation at C-6 is the dominant factor in SNAr reactions on this scaffold. Research on analogous compounds, such as 3-bromo-6-fluoro-2-methylpyridine, confirms that the halogen at the 6-position is the primary site for nucleophilic substitution. This selectivity allows for the strategic introduction of various functional groups at the C-6 position while retaining the chlorine at C-3 for subsequent chemical transformations.

The following table illustrates typical nucleophilic aromatic substitution reactions on related halopyridine systems, highlighting the preferential substitution at activated positions.

| Substrate | Nucleophile | Position of Substitution | Notes |

|---|---|---|---|

| 2,4-Difluoropyridine | Dimethylamine | 4 | Reaction occurs cleanly at the activated γ-position. researchgate.net |

| 2-Chloro-3-nitropyridine | Diethyl malonate anion | 2 | The α-position is activated by both the nitrogen and the nitro group. |

| 2,6-Dichloropyridine | Amine | 2/6 | Substitution occurs at the activated α-positions. |

Mechanistic Investigations of SNAr Pathways

The mechanism for nucleophilic substitution on this compound, particularly at the C-6 position, follows the classical SNAr pathway. This two-step mechanism is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are generally disfavored. The pyridine nitrogen acts as a powerful electron-withdrawing group, deactivating the entire ring system towards attack by electrophiles. This deactivating effect is significantly amplified by the presence of two additional electron-withdrawing halogen substituents (fluorine and chlorine). smolecule.com

As a result, harsh reaction conditions are typically required for electrophilic substitutions on polyhalogenated pyridines, and such reactions often suffer from low yields and lack of selectivity. smolecule.com Synthetic strategies for introducing additional substituents onto the this compound core overwhelmingly rely on metalation-based approaches rather than EAS.

Metalation and Lithiation Studies

Directed ortho metalation (DoM) is a powerful and widely used strategy for the regioselective functionalization of aromatic and heteroaromatic systems, including pyridines. This method involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA). organic-chemistry.orgharvard.edu

Regioselectivity in Metalation

In this compound, the substituents on the ring each exert an influence on the regioselectivity of lithiation. The fluorine atom is known to be a moderately effective ortho-directing group. organic-chemistry.org The chlorine atom is a weaker director, and the methyl group can be susceptible to competitive side-chain (benzylic) lithiation. ljmu.ac.uk

Studies on closely related systems provide strong evidence for the predicted outcome. For instance, the lithiation of 2-chloro-6-fluoropyridine (B1582542) with LDA occurs with high regioselectivity at the C-5 position, which is ortho to the fluorine atom. ljmu.ac.uk The fluorine atom's ability to coordinate the lithium base and stabilize the resulting organolithium species makes it the dominant directing group. By analogy, the lithiation of this compound is expected to proceed selectively at the C-5 position, directed by the C-6 fluorine atom. The resulting 5-lithio species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regiocontrol.

The table below summarizes the conditions and outcomes for the directed lithiation of related fluoropyridines.

| Substrate | Base | Conditions | Position of Lithiation | Reference |

|---|---|---|---|---|

| 2-Chloro-6-fluoropyridine | LDA | THF, 25°C, 5 min | 5 | ljmu.ac.uk |

| 3-Fluoropyridine | LDA | THF, 25°C | 2 | ljmu.ac.uk |

| 3-Fluoro-2-methylpyridine | LDA | THF, -78°C, 30 min | 4 | ljmu.ac.uk |

| 2,6-Difluoropyridine | LDA | THF, -78°C | 3 | researchgate.net |

Directed Metalation Group Effects

The regiochemical outcome of the metalation of this compound is a result of the combined directing effects of its substituents. A hierarchy of directing ability has been established for common functional groups, with OCONR₂, SO₂NR₂, and CONR₂ being among the strongest, and halogens being weaker. harvard.edu

In this molecule:

C-6 Fluoro Group: This is the most effective directing group among the substituents. Its ability to coordinate the lithium cation and stabilize the resulting carbanion via an inductive effect strongly favors deprotonation at the adjacent C-5 position. organic-chemistry.orgljmu.ac.uk

C-3 Chloro Group: The chlorine atom is also an ortho-director, but it is weaker than fluorine. It would direct lithiation towards the C-2 and C-4 positions. However, the C-2 position is already substituted with a methyl group.

C-2 Methyl Group: The methyl group itself is not a strong ring-directing group for metalation. Instead, it presents a site for competitive benzylic metalation. In some cases, such as with 3-fluoro-2-methylpyridine, modified conditions (e.g., lower temperature) are required to suppress this side reaction and favor ring metalation. ljmu.ac.uk

Given the established directing strength of fluorine, the regioselectivity is overwhelmingly controlled by the C-6 fluoro substituent, leading to the formation of the 5-lithio-3-chloro-6-fluoro-2-methylpyridine intermediate as the major product. This intermediate serves as a versatile synthon for the preparation of 5-substituted derivatives.

Oxidation Reactions of the Methyl Group and Pyridine Ring

The oxidation of this compound offers pathways to valuable derivatives, primarily by targeting the reactive methyl group or the pyridine nitrogen. The methyl group at the 2-position is susceptible to oxidation to form the corresponding carboxylic acid, a transformation of significant industrial interest.

The oxidation of the methyl group on the pyridine ring is a well-established reaction. For instance, 2-methylpyridine (B31789) (2-picoline) can be oxidized using potassium permanganate (B83412) to yield picolinic acid. wikipedia.org In a process directly relevant to the title compound, 6-chloro-3-fluoro-2-methylpyridine is oxidized to 6-chloro-3-fluoro-2-picolinic acid. google.com This synthesis is performed using potassium dichromate as the oxidant in a sulfuric acid medium, with sodium tungstate (B81510) and a crown ether acting as a combined catalyst system. google.com The reaction proceeds by heating the mixture, followed by purification steps to isolate the carboxylic acid product. google.com This transformation highlights a robust method for converting the methyl group into a synthetically versatile carboxyl group, which is a crucial intermediate for pharmaceuticals and agrochemicals. google.com

Another potential oxidation site is the pyridine ring's nitrogen atom, leading to the formation of N-oxides. The N-oxidation of alkylpyridines is often carried out using hydrogen peroxide, sometimes with a catalyst like phosphotungstic acid. tamu.edu While specific studies on the N-oxidation of this compound are not prevalent, the N-oxidation of related compounds like 4-fluoro-α-picoline and 3-fluoro-2,6-lutidine has been reported, typically using peracids such as monoperphthalic acid or peracetic acid. rsc.org The thermal decomposition of 2-methylpyridine N-oxide has been studied, indicating that these compounds can undergo further reactions at elevated temperatures. researchgate.net The presence of substituents on the pyridine ring, such as the chloro and fluoro groups in the title compound, would influence the electron density of the nitrogen atom and thus its reactivity towards oxidation.

The following table summarizes a typical oxidation reaction of the methyl group.

Table 1: Oxidation of 6-Chloro-3-fluoro-2-methylpyridine

| Reactant | Reagents | Product | Application of Product | Reference |

|---|

Reduction Reactions of the Pyridine Core and Substituents

The reduction of this compound can target either the aromatic pyridine ring or the halogen substituents, depending on the reagents and reaction conditions employed. The complete hydrogenation of the pyridine core leads to the corresponding piperidine (B6355638) derivative, a common scaffold in medicinal chemistry.

Catalytic hydrogenation is the most direct method for reducing the pyridine ring. sci-hub.se Various catalysts, including rhodium-based systems like Rh₂O₃, have proven effective for the hydrogenation of functionalized pyridines under mild conditions of temperature and pressure. rsc.org These reactions often exhibit high tolerance for other functional groups and can produce the corresponding piperidines in high yields, typically with cis stereoselectivity for substituted systems. sci-hub.sersc.org Borane-catalyzed reductions, using reagents like B(C₆F₅)₃ with a silane (B1218182) or HBpin, offer a metal-free alternative for a cascade hydroboration/hydrogenation of pyridines. sci-hub.se These methods are noted for their chemoselectivity, tending to reduce the polarized pyridine ring over other unsaturated groups. sci-hub.sebohrium.com For a closely related compound, 2-chloro-6-methylpyridine, reduction can yield 6-methylpiperidine. ambeed.com Electrocatalytic hydrogenation using catalysts like rhodium on carbon (Rh/KB) has also emerged as a sustainable method for converting pyridines to piperidines with high efficiency. acs.org

Selective reduction of the halogen substituents is also a potential transformation. Depending on the catalyst and conditions, one or both halogens could be removed via hydrodehalogenation during catalytic hydrogenation, or by using specific reducing agents. For instance, in the reduction of 2,6-dichloronicotinic acid derivatives, the chlorine at the 6-position can be selectively reduced. google.com For this compound, the relative reactivity of the C-Cl versus the C-F bond would dictate the outcome of such a selective reduction.

Functionalization through Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the functionalization of halopyridines, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This compound, with its two distinct halogen atoms, presents multiple opportunities for such transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is exceptionally well-suited for modifying pyridine scaffolds. mdpi.comrsc.org Halopyridines are common substrates in these reactions. acs.orgrsc.org The reactivity of the halide coupling partner typically follows the order I > Br > Cl >> F, meaning the chlorine atom at the C-3 position of this compound would be the primary site for coupling under standard palladium-catalyzed conditions. organic-chemistry.org The C-F bond is generally unreactive in these couplings unless specific catalysts or conditions are used.

A variety of aryl- and heteroaryl-boronic acids or their esters can be coupled with chloropyridines to produce valuable biaryl structures. mdpi.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive chloro-substrates. organic-chemistry.org For example, catalyst systems employing bulky phosphine (B1218219) ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands are often effective for the coupling of aryl chlorides. mdpi.comorganic-chemistry.org

Alternatively, the pyridine ring itself can be the organoboron component. A synthetic route to a derivative of the title compound involved the Suzuki coupling of 5-fluoro-6-methylpyridin-2-ylboronic acid with an iodoarene, demonstrating the viability of this "reverse" approach. researchgate.netresearchgate.net While the direct conversion of this compound to a boronic acid or ester at the halogenated positions would be challenging, this illustrates the versatility of the Suzuki reaction in constructing complex pyridine-containing molecules.

The following table showcases representative conditions for Suzuki-Miyaura couplings involving chloropyridines.

Table 2: Example Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | Biaryl | organic-chemistry.org |

| 3-Halopyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | Phenylpyridine | mdpi.com |

Direct C-H functionalization offers an alternative and increasingly popular strategy for modifying heterocyclic compounds, avoiding the need for pre-functionalized starting materials. For this compound, potential sites for C-H functionalization include the two unsubstituted C-H bonds on the pyridine ring (at positions 4 and 5) and the C-H bonds of the methyl group.

The methyl group is a prime candidate for functionalization. Strategies for benzylic C-H functionalization of azaheterocycles have been developed, which could be adapted for the 2-methyl group. wisc.edu These methods can involve, for example, a C-H chlorination step followed by nucleophilic substitution, or direct coupling reactions. wisc.edu

Direct arylation of the pyridine ring's C-H bonds is also a feasible pathway. Palladium-catalyzed C-H arylation often requires a directing group, but methods for the non-directed functionalization of electron-deficient heterocycles exist. Ligand-enabled C-H arylation has been demonstrated for various substrates, including the functionalization of amino acids using a picolinamide (B142947) auxiliary. nih.gov The electronic properties of the this compound ring, influenced by two electron-withdrawing halogens, would play a key role in the regioselectivity of any direct C-H functionalization reaction. C-H fluorination using reagents like AgF₂ is also a known method for modifying pyridines, typically occurring at the position adjacent to the nitrogen. acs.org

Investigation of Reaction Intermediates and Transition States

Understanding the intermediates and transition states involved in the reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes.

In nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile might displace the fluorine or chlorine atom, the reaction typically proceeds through a Meisenheimer complex. This is a resonance-stabilized, negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups on the ring. For substitutions on pyridinium (B92312) ions, the mechanism can be more complex, sometimes involving rate-controlling deprotonation of an initial addition intermediate. nih.gov The transition state for the formation of the Meisenheimer complex is a key energetic point in the reaction coordinate.

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This step is often rate-limiting, especially for C-Cl bonds. The transition state for this step has been studied computationally for various chloropyridines, showing the influence of electronic factors on the activation barrier. rsc.org

Transmetalation: The organic group is transferred from the boron atom to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex. rsc.orgorganic-chemistry.org

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

In C-H functionalization reactions, the intermediates can vary widely depending on the mechanism. For palladium-catalyzed reactions, pathways can involve concerted metalation-deprotonation (CMD) or the formation of organometallic intermediates. Radical-based C-H functionalization pathways proceed through radical intermediates, which can be generated via hydrogen atom transfer (HAT) processes. wisc.edu For instance, the functionalization of the methyl group could involve a HAT step to generate a pyridine-stabilized benzylic-type radical.

Finally, the investigation of transition states often relies on computational chemistry. For example, the calculated transition state structures for proton transfer in SNAr reactions nih.gov or for oxidative addition in cross-coupling rsc.org provide valuable insights into the geometry and energetics that govern the reaction's feasibility and selectivity.

Spectroscopic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Chloro-6-fluoro-2-methylpyridine, the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of the molecule's carbon-hydrogen framework and the influence of its halogen substituents.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the electron-donating nature of the methyl group.

The methyl group protons (H-7) are expected to appear as a singlet, shifted downfield due to the proximity of the electronegative nitrogen and chlorine atoms. The two aromatic protons, H-4 and H-5, will present as doublets due to coupling with each other. The H-5 proton is expected to be further downfield than H-4, influenced by the adjacent fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-7 (CH₃) | 2.5 - 2.7 | Singlet | - |

| H-4 | 7.2 - 7.4 | Doublet | 8.0 - 9.0 |

| H-5 | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |

Note: These are predicted values and may vary from experimental data.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Six distinct signals are expected for the five pyridine (B92270) ring carbons and the one methyl carbon. The chemical shifts will be significantly affected by the attached substituents. The carbons directly bonded to the electronegative chlorine (C-3) and fluorine (C-6) atoms are expected to show the largest downfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-7 (CH₃) | 18 - 22 |

| C-2 | 150 - 155 |

| C-3 | 130 - 135 |

| C-4 | 125 - 130 |

| C-5 | 140 - 145 |

| C-6 | 160 - 165 |

Note: These are predicted values and may vary from experimental data.

¹⁹F NMR and other Heteronuclear NMR Investigations

¹⁹F NMR spectroscopy is crucial for confirming the presence and chemical environment of the fluorine atom. A single resonance is expected for the fluorine atom at the C-6 position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. Further coupling between the fluorine nucleus and the adjacent H-5 proton, as well as the more distant H-4 and methyl protons, may be observable, providing additional structural confirmation.

Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments would be invaluable in definitively assigning the proton and carbon signals by showing correlations between them. For instance, HMBC would show long-range couplings from the methyl protons to C-2 and C-3, and from the aromatic protons to adjacent and geminal carbons, solidifying the substitution pattern.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignments

The IR and Raman spectra of this compound will be characterized by a series of bands corresponding to the stretching and bending vibrations of its constituent bonds. Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The methyl C-H stretching will appear in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: The pyridine ring stretching vibrations will give rise to a set of characteristic bands between 1400 and 1650 cm⁻¹.

C-F stretching: A strong absorption band corresponding to the C-F stretching vibration is expected in the 1200-1350 cm⁻¹ region.

C-Cl stretching: The C-Cl stretching vibration is anticipated to appear in the 600-800 cm⁻¹ range.

Methyl group deformations: In-plane and out-of-plane bending vibrations of the methyl group will be present in the 1375-1450 cm⁻¹ and lower frequency regions.

Table 3: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| C=N, C=C Ring Stretch | 1400 - 1650 |

| C-F Stretch | 1200 - 1350 |

| C-Cl Stretch | 600 - 800 |

| Methyl Bending | 1375 - 1450 |

Note: These are predicted values and may vary from experimental data.

Correlation with Computational Data

In the absence of comprehensive experimental spectra, computational methods such as Density Functional Theory (DFT) are instrumental in predicting vibrational frequencies. nih.govtandfonline.com Calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), can provide a theoretical vibrational spectrum. tandfonline.com By comparing these calculated frequencies with any available experimental data for similar molecules, a reliable assignment of the observed spectral bands can be achieved. This correlative approach enhances the confidence in the structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of this compound is essential for confirming its molecular mass and elucidating its structure through the analysis of its fragmentation patterns under ionization. The calculated monoisotopic mass of this compound (C₆H₅ClFN) is 145.0095 Da.

Upon electron impact ionization, the molecule is expected to form a molecular ion (M⁺) peak. The presence of a chlorine atom is typically indicated by a characteristic M+2 peak, with an intensity ratio of approximately 3:1 to the M⁺ peak, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, primarily involving the loss of the substituents from the pyridine ring. The stability of the resulting fragment ions often dictates the major peaks observed in the mass spectrum.

Predicted Fragmentation Pathways:

A plausible fragmentation pathway for this compound would involve the following steps:

Loss of a Chlorine Radical: The initial fragmentation is often the cleavage of the C-Cl bond, which is typically weaker than the C-F or C-C bonds. This would result in the formation of a [M-Cl]⁺ fragment.

Loss of a Methyl Radical: The molecular ion could also lose a methyl radical from the 2-position, leading to a [M-CH₃]⁺ fragment.

Loss of HCN: A common fragmentation pathway for pyridine derivatives is the elimination of a neutral molecule of hydrogen cyanide (HCN) from the ring.

Loss of a Fluorine Radical: Cleavage of the C-F bond can also occur, resulting in a [M-F]⁺ fragment, though this bond is generally stronger than the C-Cl bond.

The relative intensities of these fragment ions would depend on their respective stabilities. The analysis of these fragments allows for a detailed structural confirmation of the parent molecule.

Below are data tables detailing the predicted molecular ion and major fragment ions for this compound.

Table 1: Predicted Molecular Ion Data for this compound

| Ion | Chemical Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) |

| [M]⁺ | [C₆H₅ClFN]⁺ | 145.0095 | 147.0066 |

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Calculated m/z |

| [M-Cl]⁺ | [C₆H₅FN]⁺ | 110.0399 |

| [M-CH₃]⁺ | [C₅H₂ClFN]⁺ | 130.9939 |

| [M-F]⁺ | [C₆H₅ClN]⁺ | 126.0134 |

| [M-HCN]⁺ | [C₅H₄ClF]⁺ | 118.0011 |

It is important to note that the data presented is based on predicted fragmentation patterns for a compound of this structure. Experimental verification would be necessary to confirm these findings.

3 Chloro 6 Fluoro 2 Methylpyridine As a Synthetic Intermediate for Advanced Organic Molecules

Precursor in the Synthesis of Carboxylic Acid Derivatives

A significant application of 3-Chloro-6-fluoro-2-methylpyridine lies in its role as a precursor for carboxylic acid derivatives. Specifically, it is a key starting material in the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid. google.com This transformation is typically achieved through an oxidation reaction of the methyl group. google.com

One documented synthetic route involves the use of potassium dichromate as an oxidizing agent in a solution of dilute sulfuric acid. google.com The reaction is facilitated by a catalyst system composed of sodium tungstate (B81510) and a crown ether. google.com This process efficiently converts this compound into the desired carboxylic acid derivative with a high yield and good product quality. google.com The resulting 6-chloro-3-fluoro-2-pyridinecarboxylic acid is a valuable intermediate, particularly in the pharmaceutical industry for the synthesis of compounds targeting the GABA-A receptor. google.com

Table 1: Synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid

| Starting Material | Reagents | Product | Yield |

| This compound | Potassium dichromate, Sulfuric acid, Sodium tungstate, Crown ether | 6-chloro-3-fluoro-2-pyridinecarboxylic acid | High |

Building Block for Nitrogen-Containing Heterocycles

The structural framework of this compound makes it an excellent building block for a variety of more complex nitrogen-containing heterocycles. The presence of reactive halogen atoms allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups. cymitquimica.com

For instance, the chlorine and fluorine atoms can be selectively displaced by nucleophiles such as amines or alcohols, leading to the formation of new substituted pyridine (B92270) derivatives. evitachem.com This reactivity is fundamental in constructing larger, more intricate heterocyclic systems.

Role in the Synthesis of Pyridine-Based Chemical Probes and Ligands

Pyridine-based structures are integral to the design of chemical probes and ligands due to their ability to coordinate with metal ions. mdpi.com this compound serves as a valuable precursor in the synthesis of such molecules. The strategic placement of its substituents allows for controlled modifications to tailor the electronic properties and binding affinities of the resulting ligands.

The synthesis of substituted pyridines often involves cross-coupling reactions, such as the Suzuki coupling, where the halogen atoms on the pyridine ring are replaced with other organic moieties. mdpi.com This methodology enables the construction of biaryl structures and other complex ligands that are crucial for various catalytic and biological applications.

Contribution to the Development of Agrochemical and Pharmaceutical Precursors

The derivatives of this compound are significant precursors in the agrochemical and pharmaceutical industries. cymitquimica.comagropages.com Halogenated pyridines, in general, are known to be key components in many fourth-generation pesticides, which are characterized by high efficacy and low toxicity. agropages.com

In the pharmaceutical realm, the pyridine scaffold is a "privileged structural motif" found in numerous approved drugs. mdpi.com The specific substitution pattern of this compound provides a unique starting point for the synthesis of novel drug candidates. For example, trifluoromethylpyridine derivatives, which can be accessed from precursors like this compound, are of high interest due to the unique properties conferred by the trifluoromethyl group. nih.govsemanticscholar.org

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-6-fluoro-2-methylpyridine, and what methodological considerations are critical for reproducibility?

The synthesis typically involves halogenation and fluorination steps. A validated route uses Suzuki-Miyaura cross-coupling between pyridine boronic acids and aryl halides, as demonstrated in the preparation of structurally similar compounds (e.g., 6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine) . Key considerations include:

- Catalyst selection : Pd-based catalysts (e.g., dichlorobis(triphenylphosphine)palladium(II)) with ligand optimization for coupling efficiency.

- Fluorination : Use of KF or CsF in polar aprotic solvents (e.g., DMSO) for nucleophilic aromatic substitution .

- Purification : Trituration with petroleum ether/ethyl acetate mixtures yields high-purity crystals .

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?

X-ray diffraction studies reveal critical structural features, such as dihedral angles between aromatic rings. For example, a dihedral angle of 59.8° between pyridine and benzene rings in a related compound indicates steric hindrance from substituents, influencing reactivity . SHELX software (e.g., SHELXL for refinement) is widely used for crystallographic analysis, ensuring accurate bond-length and angle measurements .

Q. What spectroscopic techniques are essential for characterizing substituent effects in fluorinated pyridines?

- NMR : NMR identifies fluorine environments, while NMR detects methyl group splitting patterns.

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation pathways.

- IR spectroscopy : C-F and C-Cl stretches (1000–1300 cm) validate functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl group influence the reactivity of this compound in cross-coupling reactions?

The methyl group at position 2 introduces steric hindrance, reducing accessibility to the pyridine nitrogen for metal coordination. Computational studies (e.g., DFT) can model electron density distribution, showing reduced nucleophilicity at position 4. Experimental optimization may require bulky ligands (e.g., XPhos) to enhance coupling yields .

Q. What strategies mitigate competing side reactions during fluorination of chlorinated pyridine precursors?

- Solvent control : Polar aprotic solvents (DMSO) stabilize transition states in SNAr reactions.

- Temperature modulation : Lower temperatures (50–80°C) minimize defluorination or overhalogenation.

- Additives : Crown ethers enhance fluoride ion solubility, improving reaction efficiency .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives of this compound?

- Substituent variation : Introducing trifluoromethyl or sulfonyl groups at position 4 enhances binding to biological targets (e.g., enzymes) .

- Bioisosteric replacement : Replacing chlorine with iodine alters pharmacokinetic properties, as seen in analogs like 6-chloro-3-iodo-2-methylpyridine .

- Crystallographic docking : Overlaying derivative structures with protein active sites predicts binding affinities .

Q. What computational tools are effective for predicting the regioselectivity of electrophilic substitutions in this compound?

- Molecular electrostatic potential (MEP) maps : Highlight electron-deficient regions (e.g., position 4) prone to electrophilic attack.

- Hammett substituent constants : Quantify electronic effects of -Cl and -F groups to forecast reactivity trends .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Suzuki-Miyaura couplings of halogenated pyridines: How can reaction conditions be standardized?

Conflicting yields (40–85%) in literature often arise from:

- Oxygen sensitivity : Inconsistent degassing protocols (argon vs. nitrogen) .

- Catalyst loading : Varying Pd concentrations (0.5–5 mol%) affect turnover numbers.

- Base selection : KCO vs. CsCO alters reaction pH and ion-pairing effects. Standardization requires rigorous reporting of reaction parameters (e.g., degassing time, solvent purity) .

Methodological Recommendations

- Crystallization : Use slow evaporation of petroleum ether/ethyl acetate (1:1) for high-quality single crystals .

- Reaction monitoring : TLC with UV-active plates or GC-MS for real-time analysis of fluorination intermediates .

- Safety protocols : Handle chlorinated byproducts in fume hoods with inert gas lines to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.